molecular formula C23H19BrN2O3 B252876 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one

カタログ番号 B252876
分子量: 451.3 g/mol
InChIキー: JXFQAFNWPNCEPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one, also known as BRD7552, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound belongs to the class of indolinone derivatives and has shown promising results in preclinical studies as an anticancer agent.

作用機序

The mechanism of action of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one involves the inhibition of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins are known to play a critical role in the development and progression of cancer. By inhibiting BET proteins, 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one can suppress the expression of oncogenes and induce the expression of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to have several biochemical and physiological effects in cancer cells. It can induce cell cycle arrest at the G1 phase and promote apoptosis in cancer cells. In addition, it can inhibit the migration and invasion of cancer cells. 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one has also been shown to modulate the immune response by suppressing the expression of cytokines and chemokines.

実験室実験の利点と制限

One of the advantages of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one is its specificity for BET proteins, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility, which can affect its bioavailability and efficacy in vivo. In addition, the potential toxicity of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one needs to be carefully evaluated in preclinical studies.

将来の方向性

There are several future directions for the research on 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one. One direction is to optimize the synthesis of this compound to improve its solubility and bioavailability. Another direction is to evaluate the efficacy of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one in combination with other anticancer agents. In addition, the potential use of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one in immunotherapy for cancer needs to be explored. Finally, the development of BET protein inhibitors with improved selectivity and efficacy is an important area of research in cancer therapy.

合成法

The synthesis of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 3-(4-methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, which is then converted to the key intermediate 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one. The synthesis of this compound has been described in detail in several research articles.

科学的研究の応用

5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, it has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells. 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one has also shown synergistic effects when used in combination with other anticancer agents.

特性

製品名

5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one

分子式

C23H19BrN2O3

分子量

451.3 g/mol

IUPAC名

5-bromo-3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxo-2-pyridin-3-ylethyl)indol-2-one

InChI

InChI=1S/C23H19BrN2O3/c1-15-4-6-16(7-5-15)14-26-20-9-8-18(24)11-19(20)23(29,22(26)28)12-21(27)17-3-2-10-25-13-17/h2-11,13,29H,12,14H2,1H3

InChIキー

JXFQAFNWPNCEPM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CN=CC=C4)O

正規SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CN=CC=C4)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。